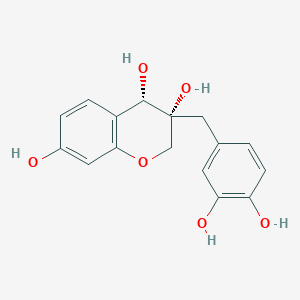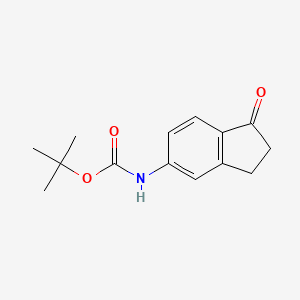
(E)-Ethyl 3-(thiazol-4-yl)acrylate
説明
“(E)-Ethyl 3-(thiazol-4-yl)acrylate” is a chemical compound with the CAS Number 111601-00-4 . It has a molecular formula of C8H9NO2S and a molecular weight of 183.22800 .
Molecular Structure Analysis
The molecular structure of “(E)-Ethyl 3-(thiazol-4-yl)acrylate” consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 183.03500 .科学的研究の応用
Antimicrobial Applications
Thiazole derivatives have shown promising antimicrobial activity. They are known to block the biosynthesis of certain bacterial lipids and have shown effectiveness against various bacterial species . Some specific derivatives have shown promising results in combating antimicrobial resistance .
Anticancer Applications
Thiazole derivatives have been used in the development of anticancer drugs. They have been tested for anticancer activity against human cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) . Some newly synthesized thiazole derivatives have shown promising results in combating drug resistance in cancerous cells .
Anti-Inflammatory Applications
Thiazole derivatives have been used in the development of anti-inflammatory drugs . They have shown potential in treating conditions characterized by inflammation.
Antidiabetic Applications
Thiazole derivatives have shown potential in the treatment of diabetes . They have been studied for their antidiabetic properties.
Industrial Applications
Thiazole derivatives have been used in various industrial applications such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Pharmaceutical Applications
Thiazole derivatives have been used in the development of various pharmaceutical drugs. They appear in antibiotics like bacitracin and penicillin . They are also used in the development of drugs for treating HIV/AIDS (ritonavir) and ulcers (nizatidine) .
Antioxidant Applications
Thiazole derivatives have shown antioxidant properties . They have been studied for their potential in combating oxidative stress in the body.
Neurological Applications
Thiazole derivatives have been used in the development of drugs for treating neurological conditions. They have shown potential in the treatment of Alzheimer’s disease .
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit inhibitory effects on various bacteria strains . These include Klebsiella pneumoniae and Staphylococcus hominis . The experimental results were supported by a docking study using the Kinase ThiM from Klebsiella pneumoniae .
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibitory effects . The interaction of these molecules with calf thymus-DNA (CT-DNA) was investigated, suggesting a potential mechanism of interaction with nucleic acids .
Biochemical Pathways
It is known that similar compounds, such as 1,3,4-thiadiazole derivatives, exhibit various biological activities due to the presence ofN–C–S– moiety . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds are known for their strong aromaticity, which provides great in vivo stability to this five-membered ring system and low toxicity for higher vertebrates, including human beings .
Result of Action
Similar compounds have been found to exhibit inhibitory effects on various bacteria strains . This suggests that the compound may have antimicrobial properties.
Action Environment
Similar compounds are known for their strong aromaticity, which provides great in vivo stability to this five-membered ring system . This suggests that these compounds may be stable under various environmental conditions.
特性
IUPAC Name |
ethyl (E)-3-(1,3-thiazol-4-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-12-6-9-7/h3-6H,2H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQZBGNZLXTBGQ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CSC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CSC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3081858.png)
![methyl (1R,3S)-7-methoxy-1-(2-methyl-2-(phenylthio)propyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3081867.png)


![4-Chloro-2-methyl-3,4-dihydro-2H-thieno-[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B3081890.png)
![4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine](/img/structure/B3081899.png)


![2-(4-methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3081913.png)

![2-(1,4-Diazepan-1-yl)benzo[d]thiazole](/img/structure/B3081933.png)

